![molecular formula C9H9BrClFO B6301528 6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene CAS No. 2121513-49-1](/img/structure/B6301528.png)
6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene
Overview
Description
“6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene” is a chemical compound with the molecular formula C9H9BrClFO . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene” consists of a benzene ring substituted with bromo, chloro, fluoro, and isopropoxy groups . The exact positions of these substituents can be determined by the numbering in the compound’s name.Physical And Chemical Properties Analysis
“6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene” is a liquid at room temperature . Its molecular weight is 267.52 g/mol.Scientific Research Applications
Vibrational Spectroscopy and Electronic States
The study of vibrational spectra and electronic states of halobenzene cations, including analogs of the compound , contributes significantly to understanding molecular ionization energies and structural properties. Research has utilized mass-analyzed threshold ionization (MATI) spectroscopy to investigate these aspects, revealing detailed vibrational bands and ionization energies crucial for molecular characterization and applications in spectroscopy and quantum chemistry (Kwon, Kim, & Kim, 2002).
Polymer Science and Functionalization
The compound's derivatives have been used to end-quench TiCl4-catalyzed quasiliving polymerizations, leading to direct chain-end functionalization. This process is instrumental in synthesizing polymers with specific end-group functionalities, showcasing the compound's versatility in polymer chemistry and material science applications (Morgan, Martínez-Castro, & Storey, 2010).
Radiotracer Development for PET Imaging
In the domain of radiotracer development, derivatives of "6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene" have been synthesized for PET imaging, targeting the TSPO 18 kDa. This application demonstrates the compound's potential in developing diagnostic tools for neuroinflammation and other pathologies, contributing to advancements in medical imaging technologies (Damont et al., 2011).
Mesomorphic Property Studies
Research on star-shaped mesogens based on phloroglucinol incorporating derivatives of the compound has uncovered their significant mesophase behaviors. Such studies are pivotal for liquid crystal technology, providing insights into the design and synthesis of new materials with tailored mesomorphic properties for displays and electronic devices (Yeap, Ooi, Kenji, & Ito, 2013).
Spectroscopic and Theoretical Studies
Further, spectroscopic and theoretical studies on halogenated benzenes, including compounds structurally related to "6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene", have provided valuable data on molecular geometry, vibrational frequencies, and electronic properties. These insights are essential for developing new materials and understanding their interactions at the molecular level (Mahadevan, Periandy, Karabacak, & Ramalingam, 2011).
Mechanism of Action
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and if in eyes, rinsing cautiously with water for several minutes .
properties
IUPAC Name |
1-bromo-3-chloro-5-fluoro-2-propan-2-yloxybenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPMQMFBGXVUMKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1Br)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClFO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210330 | |
Record name | Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.52 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-2-chloro-4-fluoro-1-isopropoxybenzene | |
CAS RN |
2121513-49-1 | |
Record name | Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-bromo-3-chloro-5-fluoro-2-(1-methylethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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